molecular formula C13H18N4O2 B12265720 N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide

Cat. No.: B12265720
M. Wt: 262.31 g/mol
InChI Key: PCCBYCDRHUOFOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential antimicrobial activity.

    Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

    Biological Research: It is used in studies related to enzyme inhibition and molecular interactions, providing insights into the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mitogen-activated protein kinase 14, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular functions and signaling pathways.

Comparison with Similar Compounds

N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and the presence of the morpholine and pyrazine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C13H18N4O2/c1-9-6-14-7-12(15-9)17-4-5-19-11(8-17)13(18)16-10-2-3-10/h6-7,10-11H,2-5,8H2,1H3,(H,16,18)

InChI Key

PCCBYCDRHUOFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

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